molecular formula C12H17BrO B11959288 1-(2-Bromoethoxy)-4-butylbenzene CAS No. 37142-34-0

1-(2-Bromoethoxy)-4-butylbenzene

Cat. No.: B11959288
CAS No.: 37142-34-0
M. Wt: 257.17 g/mol
InChI Key: KTTXTHGVBRJKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)-4-butylbenzene is an organic compound with the molecular formula C12H17BrO It is a member of the ether family, characterized by the presence of a bromoethoxy group attached to a butyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-butylbenzene can be synthesized through a nucleophilic substitution reaction. The typical method involves the reaction of 4-butylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-butylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include 4-butylphenol derivatives with various functional groups.

    Oxidation: Products include 4-butylbenzaldehyde or 4-butylbenzoic acid.

    Reduction: The major product is 4-butylphenol.

Scientific Research Applications

1-(2-Bromoethoxy)-4-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the butyl group on the benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethoxy)-4-butylbenzene is unique due to the presence of the butyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with tailored properties for various applications .

Properties

CAS No.

37142-34-0

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-butylbenzene

InChI

InChI=1S/C12H17BrO/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8H,2-4,9-10H2,1H3

InChI Key

KTTXTHGVBRJKBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.